SCO-L-Lysine

Description

Properties

Molecular Formula |

C15H24N2O4 |

|---|---|

Molecular Weight |

296.36 g/mol |

IUPAC Name |

(2S)-2-amino-6-(cyclooct-2-yn-1-yloxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C15H24N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h12-13H,1-4,6-8,10-11,16H2,(H,17,20)(H,18,19)/t12?,13-/m0/s1 |

InChI Key |

SCZIJGBDOGSCKY-ABLWVSNPSA-N |

Isomeric SMILES |

C1CCC#CC(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCC#CC(CC1)OC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to SCO-L-Lysine: Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCO-L-Lysine, or N6-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, is a non-canonical amino acid (ncAA) that has emerged as a powerful tool in chemical biology and drug development. Its unique chemical structure, featuring a strained cyclooctyne (SCO) moiety, enables its participation in bioorthogonal "click" chemistry reactions. This allows for the precise, site-specific labeling and modification of proteins both in vitro and in living systems. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, incorporation into proteins, and applications in bioorthogonal labeling.

Chemical Structure and Properties

This compound is an analogue of the essential amino acid L-lysine. The key modification is the attachment of a cyclooctyne group to the epsilon-amino group of the lysine side chain via a carbamate linker.

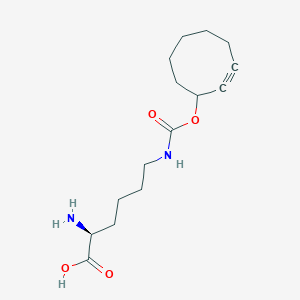

Chemical Structure:

-

IUPAC Name: (2S)-2-Amino-6-[[(cyclooct-2-yn-1-yl)oxy]carbonylamino]hexanoic acid

-

Molecular Formula: C₁₅H₂₄N₂O₄[1]

-

Molecular Weight: 296.36 g/mol

-

CAS Number: 1309581-49-4[2]

The defining feature of this compound is the strained eight-membered cyclooctyne ring. This ring strain is the driving force behind its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of copper-free click chemistry.

Bioorthogonal Reactivity

This compound is a versatile tool for bioorthogonal chemistry, primarily participating in two types of reactions:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne group of this compound reacts rapidly and specifically with azide-containing molecules to form a stable triazole linkage. This reaction is highly efficient and proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

-

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): this compound can also react with tetrazine derivatives in an inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] This reaction is known for its exceptionally fast kinetics.

These bioorthogonal reactions allow for the specific attachment of a wide range of molecules, such as fluorescent dyes, biotin, or drug molecules, to proteins containing this compound.

Quantitative Data on Reaction Kinetics

The efficiency of bioorthogonal reactions is a critical factor for their application. The second-order rate constants for the reaction of this compound and similar cyclooctyne derivatives with various azides and tetrazines have been reported.

| Reactant 1 | Reactant 2 | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Cyclooctyne | Benzyl Azide | SPAAC | 0.12 | (Debets et al., 2010, as cited in Plass et al., 2011) |

| This compound | H-Tetrazine | iEDDA | Not explicitly found for this compound | |

| TCO*-Lysine | H-Tetrazine | iEDDA | ~10³ - 10⁴ | (Plass et al., 2012) |

| BCN-Lysine | Benzyl Azide | SPAAC | Not explicitly found for BCN-Lysine |

Genetic Incorporation into Proteins

A key advantage of this compound is its ability to be site-specifically incorporated into proteins during translation. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea such as Methanosarcina mazei.

The PylRS enzyme is engineered to recognize and charge the tRNAPyl with this compound. This charged tRNA then recognizes a specific codon, typically the amber stop codon (UAG), that has been introduced into the gene of the protein of interest at the desired location. This process allows for the production of recombinant proteins with this compound at a precise position.

Experimental Workflow for Protein Incorporation and Labeling

Caption: Workflow for this compound incorporation and labeling.

Quantitative Data on Incorporation Efficiency

The efficiency of incorporating non-canonical amino acids can vary depending on the specific amino acid, the engineered synthetase, the expression system, and the location of the UAG codon.

| Non-Canonical Amino Acid | Expression System | Reporter Protein | Incorporation Efficiency/Yield | Reference |

| This compound | E. coli | GFP | Yields of up to several mg/L have been reported. | (Plass et al., 2011) |

| Acetyl-L-lysine | E. coli | Various | Sufficient for biophysical studies and X-ray crystallography. | (Lammers et al., 2018) |

| L/D-Thiaprolyl-L-lysine | E. coli | Ubiquitin, GFP | Improved yields (2-6 fold) with methylester forms of the ncAA. | (Wang et al., 2020) |

Experimental Protocols

Synthesis of N6-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine

A detailed, step-by-step synthesis protocol for this compound is described in the supplementary information of Plass et al. (2011). The synthesis generally involves the protection of the alpha-amino group of L-lysine, followed by the reaction of the epsilon-amino group with a cyclooctyne-containing chloroformate, and subsequent deprotection of the alpha-amino group. A key step is the deprotection of the Boc-protected precursor, which requires mild acidic conditions (e.g., 70% formic acid) to avoid cleavage of the cyclooctyne moiety.

Site-Specific Incorporation of this compound into a Target Protein in E. coli

-

Plasmid Construction:

-

Clone the gene for the protein of interest into a suitable expression vector (e.g., pET vector). Introduce an in-frame amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

-

Clone the genes for the engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl into a separate, compatible plasmid (e.g., pEVOL).

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the PylRS/tRNAPyl plasmid.

-

-

Protein Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.

-

Induce the expression of the PylRS/tRNAPyl with the appropriate inducer (e.g., arabinose).

-

Add this compound to the culture medium to a final concentration of 1-2 mM.

-

Induce the expression of the target protein with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press.

-

Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography if necessary.

-

Bioorthogonal Labeling of a this compound-Containing Protein

-

Reaction Setup:

-

Dissolve the purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the azide- or tetrazine-functionalized probe (e.g., a fluorescent dye) to the protein solution. A 5- to 10-fold molar excess of the probe is typically used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37 °C for 1-2 hours. The reaction time may vary depending on the specific reactants and their concentrations.

-

-

Removal of Excess Probe:

-

Remove the unreacted probe by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

-

-

Analysis:

-

Confirm the successful labeling by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

-

Applications in Research and Drug Development

The ability to site-specifically label proteins with this compound has a wide range of applications:

-

Fluorescence Imaging: Attaching fluorescent dyes allows for the visualization and tracking of proteins in living cells and organisms.

-

Protein-Protein Interaction Studies: this compound can be used to introduce cross-linkers to study protein complexes.

-

Drug Development: It enables the construction of antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio.

-

Structural Biology: The incorporation of probes can aid in studying protein structure and dynamics using techniques like FRET.

While direct studies of specific signaling pathways using this compound are not extensively documented, the technology provides a powerful platform for such investigations. For example, by incorporating this compound into a protein within a signaling cascade, researchers can attach fluorescent probes to monitor its localization and interactions in response to stimuli, or introduce photo-caging groups to control its activity with light.

Signaling Pathway Diagram Example: Probing a Kinase Cascade

The following diagram illustrates a hypothetical scenario where this compound is used to study a generic kinase signaling pathway.

Caption: Probing a kinase cascade with this compound.

In this example, this compound is incorporated into "Kinase 2." A fluorescent probe can then be attached via a click reaction, allowing for the visualization of its activation and translocation within the cell during the signaling process.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of proteins. Its compatibility with bioorthogonal click chemistry and its genetic encodability make it an invaluable asset for researchers in chemical biology, drug development, and related fields. The ability to precisely introduce functional groups into proteins opens up a wide range of possibilities for studying protein function, tracking their dynamics in living systems, and constructing novel therapeutic agents. As the technology for genetic code expansion continues to evolve, the applications of this compound and other non-canonical amino acids are expected to expand even further.

References

SCO-L-Lysine: A Technical Guide to its Discovery, Synthesis, and Application in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCO-L-Lysine is a non-canonical amino acid that has become an invaluable tool in chemical biology and drug development. Its structure incorporates a strained cyclooctyne moiety, rendering it a highly reactive partner in bioorthogonal "click" chemistry reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its use in protein engineering and labeling. Detailed experimental protocols for its synthesis and site-specific incorporation into proteins are provided, along with quantitative data on its reaction kinetics.

Discovery and Background

This compound, formally known as Nε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, emerged from the pioneering work on genetically encoded copper-free click chemistry. Foundational research published in 2011 and 2012 by Plass, Milles, Koehler, Schultz, and Lemke described the incorporation of cyclooctynyl lysine derivatives into proteins in living cells. This innovation allowed for the site-specific labeling of proteins with unprecedented precision and biocompatibility. The key feature of this compound is its cyclooctyne (SCO) group, a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (IEDDA) reactions. These reactions are bioorthogonal, meaning they proceed efficiently within a biological environment without interfering with native biochemical processes. This compound is primarily utilized as a bioorthogonal handle for attaching probes, drugs, or other molecules to proteins of interest. It is generally considered to be biologically inert, with no known direct effects on cellular signaling pathways.

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of a cyclooctyne moiety to the ε-amino group of L-lysine. While various synthetic routes are possible, a common strategy involves the use of a protected lysine derivative. The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-α-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH)

-

Cyclooct-2-yn-1-ol

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of Cyclooct-2-yn-1-ol: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooct-2-yn-1-ol in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add a solution of phosgene or a phosgene equivalent in DCM. Allow the reaction to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Coupling with Boc-Lys-OH: In a separate flask, dissolve Boc-Lys-OH in anhydrous DCM and add triethylamine. Cool this solution to 0°C. To this solution, slowly add the activated cyclooctynol chloroformate solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification of Protected this compound: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain N-α-tert-butyloxycarbonyl-N-ε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine.

-

Deprotection: Dissolve the purified protected this compound in a solution of TFA in DCM (typically 1:1 v/v). Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Site-Specific Incorporation into Proteins

The site-specific incorporation of this compound into a protein of interest is achieved using amber stop codon suppression technology. This method utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species. The PylRS is engineered to recognize and charge this compound onto the tRNAPyl, which has been modified to recognize the amber stop codon (UAG).

Experimental Protocol: Incorporation of this compound into a Target Protein in E. coli

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

-

A separate plasmid encoding the engineered PylRS and tRNAPyl (often a pEVOL or similar vector).

-

Luria-Bertani (LB) or Terrific Broth (TB) medium.

-

Appropriate antibiotics for plasmid selection.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

-

L-arabinose for induction of the PylRS/tRNAPyl expression (if using an arabinose-inducible promoter).

-

Standard equipment for bacterial cell culture, protein expression, and purification (e.g., Ni-NTA chromatography for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene with the amber codon and the plasmid encoding the PylRS/tRNAPyl pair. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Expression Culture: Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of expression medium with the starter culture.

-

Induction of Orthogonal Pair: When the optical density at 600 nm (OD600) of the culture reaches 0.4-0.6, add L-arabinose to induce the expression of the PylRS and tRNAPyl.

-

Addition of this compound: Immediately after inducing the orthogonal pair, add this compound to the culture medium to a final concentration of 1-2 mM.

-

Induction of Target Protein Expression: Continue to incubate the culture at 30°C for 30-60 minutes. Then, induce the expression of the target protein by adding IPTG.

-

Expression and Harvest: Grow the culture for an additional 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility. Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other methods. Clarify the lysate by centrifugation and purify the target protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

Quantitative Data: Reaction Kinetics

The utility of this compound is defined by the kinetics of its bioorthogonal reactions. The following table summarizes representative second-order rate constants for IEDDA reactions of a related strained alkyne (trans-cyclooctene, TCO) with various tetrazines and for SPAAC reactions of cyclooctyne derivatives with azides. These values provide a quantitative basis for designing labeling experiments.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| IEDDA | TCO + 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | ~1,000 - 30,000 |

| IEDDA | TCO + 3-(p-benzylamino)-1,2,4,5-tetrazine | ~300 |

| SPAAC | Cyclooctyne + Benzyl Azide | ~0.002 - 0.1 |

| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.3 - 1.0 |

Applications in Research and Drug Development

The ability to site-specifically incorporate this compound into proteins has numerous applications:

-

Fluorescent Labeling: Covalent attachment of fluorescent dyes for imaging protein localization and dynamics in living cells.

-

Protein-Protein Interaction Studies: Cross-linking interacting proteins to map cellular networks.

-

Drug Conjugation: Development of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.

-

Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and arrays.

Conclusion

This compound has established itself as a powerful tool for the precise chemical modification of proteins. Its discovery and development have significantly advanced the field of chemical biology, enabling a wide range of applications in basic research and therapeutic development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and successful implementation of this versatile technology by researchers and scientists.

An In-depth Technical Guide to SCO-L-Lysine Mechanism of Action in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to SCO-L-Lysine, a key player in the field of bioorthogonal chemistry. This compound, an unnatural amino acid bearing a cyclooctyne moiety, has emerged as a powerful tool for site-specific protein modification, enabling advancements in drug development, proteomics, and molecular imaging.

Introduction to this compound and Click Chemistry

This compound is an artificial amino acid that contains a strained cyclooctyne (SCO) functional group. This unique structural feature allows it to participate in so-called "click chemistry" reactions, which are characterized by their high efficiency, specificity, and biocompatibility. Specifically, this compound is utilized in two major types of copper-free click chemistry reactions:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the strained alkyne of this compound and an azide-functionalized molecule, forming a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for use in living systems.

-

Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC): this compound can also react with tetrazine-containing molecules via a SPIEDAC reaction. This reaction is known for its exceptionally fast kinetics.[1]

The ability to incorporate this compound site-specifically into a protein of interest, combined with the bioorthogonality of its reactions, provides a robust platform for a wide range of applications, including protein labeling, antibody-drug conjugate (ADC) development, and in vivo imaging.

Mechanism of Action

The reactivity of this compound in click chemistry is fundamentally driven by the significant ring strain of the cyclooctyne group. This strain lowers the activation energy of the cycloaddition reactions with azides and tetrazines, allowing them to proceed rapidly and selectively under physiological conditions without the need for a catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the SPAAC reaction, the strained triple bond of the cyclooctyne ring in this compound readily reacts with the 1,3-dipole of an azide. This [3+2] cycloaddition leads to the formation of a stable, covalent triazole ring, effectively ligating the two molecules. The reaction is highly specific and does not interfere with other functional groups present in biological systems.

Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC)

The SPIEDAC reaction between this compound and a tetrazine is a [4+2] cycloaddition. The electron-poor tetrazine acts as the diene, and the strained alkyne of this compound serves as the dienophile. This reaction is characterized by its extremely rapid kinetics, making it particularly suitable for applications where fast labeling is crucial.[1]

Quantitative Data

The efficiency of click chemistry reactions involving this compound and its analogs is often quantified by their second-order rate constants. While specific kinetic data for this compound can be limited, data from closely related cyclooctyne-containing amino acids provide valuable insights into its reactivity.

| Reaction Type | Cyclooctyne Reactant | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| SPIEDAC | Strained Cyclooctyne-Lysine (SCOK) | Tetrazine Dye | 400 | [2] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | [3] |

| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | [3] |

Note: Rate constants can vary depending on the specific azide or tetrazine, solvent, and temperature.

Experimental Protocols

The use of this compound in protein modification involves two key stages: site-specific incorporation of the unnatural amino acid into the target protein and the subsequent click chemistry reaction with a molecule of interest.

Site-Specific Incorporation of this compound into Proteins

The genetic incorporation of this compound into a target protein is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly derived from the pyrrolysyl-tRNA synthetase (PylRS) system of Methanosarcina species. This system is orthogonal to the host's native translational machinery, ensuring that this compound is only inserted at a specific, user-defined site encoded by an amber stop codon (UAG).

Detailed Protocol for this compound Incorporation:

-

Plasmid Construction:

-

Clone the gene of interest into an expression vector.

-

Introduce an amber stop codon (TAG) at the desired site of this compound incorporation using site-directed mutagenesis.

-

Co-transform the expression vector along with a separate plasmid encoding the engineered PylRS and its cognate tRNAPyl into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed E. coli in a minimal medium to an OD600 of 0.6-0.8.

-

Supplement the medium with this compound to a final concentration of 1-10 mM.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate concentration and temperature (e.g., 0.1-1 mM IPTG at 18-37°C for 4-16 hours).

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

-

-

Verification of Incorporation:

-

Confirm the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass including the unnatural amino acid.

-

Fluorescent Labeling of this compound Containing Proteins

Once the protein containing this compound is purified, it can be labeled with a variety of probes, such as fluorescent dyes, biotin, or drug molecules, that are functionalized with either an azide (for SPAAC) or a tetrazine (for SPIEDAC).

Detailed Protocol for SPAAC Labeling with a Fluorescent Azide:

-

Reaction Setup:

-

Dissolve the purified this compound containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide) in a compatible solvent like DMSO.

-

Add the fluorescent azide to the protein solution in a molar excess (typically 5- to 20-fold excess).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

-

-

Removal of Excess Dye:

-

Remove the unreacted fluorescent dye using a desalting column or through dialysis.

-

-

Analysis:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should be observed at the molecular weight of the target protein.

-

Quantify the labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.

-

Detailed Protocol for SPIEDAC Labeling with a Fluorescent Tetrazine:

-

Reaction Setup:

-

Dissolve the purified this compound containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the tetrazine-functionalized fluorescent dye (e.g., a tetrazine-conjugated Cy5) in a compatible solvent like DMSO.

-

Add the fluorescent tetrazine to the protein solution. Due to the fast reaction kinetics, a lower molar excess (typically 1.5- to 5-fold) is often sufficient.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature. The reaction is often complete within minutes to an hour.

-

-

Removal of Excess Dye:

-

Remove the unreacted fluorescent tetrazine using a desalting column or dialysis.

-

-

Analysis:

-

Confirm successful labeling and quantify the efficiency using the same methods described for the SPAAC reaction.

-

Visualizations of Workflows and Pathways

Signaling Pathway for Site-Specific Protein Labeling

Caption: Workflow for site-specific protein labeling using this compound.

Experimental Workflow for Protein Labeling and Analysis

References

Technical Guide: Physicochemical Properties and Applications of SCO-L-Lysine for Bioorthogonal Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of Nε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine (SCO-L-Lysine), a non-canonical amino acid integral to advanced bioorthogonal chemistry. This document details its physicochemical characteristics and provides a methodological framework for its application in site-specific protein labeling within living systems. The primary utility of this compound lies in its cyclooctyne moiety, which engages in highly specific and rapid copper-free "click chemistry" reactions. These reactions, namely strain-promoted azide-alkyne cycloaddition (SPAAC) and strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC), enable the precise attachment of probes for imaging, tracking, and functional studies of proteins in their native cellular environment. This guide is intended to serve as a technical resource for researchers leveraging this powerful tool in chemical biology and drug development.

Physicochemical Properties of this compound

This compound is a derivative of the essential amino acid L-lysine, modified at the epsilon-amino group with a cyclooctyne-containing carbamate. This modification imparts unique chemical reactivity while maintaining its fundamental amino acid structure, allowing for its incorporation into proteins during translation.

Physical Properties

Quantitative physical data for this compound is not extensively published in peer-reviewed literature; however, information from commercial suppliers provides key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 296.36 g/mol | --INVALID-LINK-- |

| Appearance | Off-white powder | --INVALID-LINK-- |

| Solubility | A 100mM stock solution can be prepared in 0.2M NaOH with 15% DMSO. A 1M stock solution can be prepared in 20% Formic acid / DMSO. | --INVALID-LINK-- |

| Storage | Keep cool and dry. | --INVALID-LINK-- |

Chemical Properties

The chemical reactivity of this compound is dominated by the strained cyclooctyne ring. This feature allows it to undergo bioorthogonal reactions with high efficiency and specificity.

| Property | Description | Source |

| Chemical Name | Nε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine | --INVALID-LINK-- |

| CAS Number | 1309581-49-4 | --INVALID-LINK-- |

| Bioorthogonal Reactivity | The cyclooctyne (SCO) group undergoes inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazine-containing molecules and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] | --INVALID-LINK-- |

| Biological Incorporation | Can be incorporated into proteins of interest using an engineered pyrrolysyl-tRNA synthetase/tRNA pair (e.g., tRNAPyl/PylRSAF).[1] | --INVALID-LINK-- |

Experimental Protocols

The use of this compound for protein labeling is a two-stage process: first, the site-specific incorporation of the amino acid into a protein of interest, and second, the bioorthogonal reaction with a probe molecule.

Site-Specific Incorporation of this compound into Proteins in Mammalian Cells

This protocol outlines the genetic code expansion methodology to incorporate this compound at a specific site in a target protein.

Objective: To express a protein of interest containing this compound at a desired position.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired modification site.

-

Plasmid encoding an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl).

-

This compound

-

Cell culture medium and reagents

-

Transfection reagent

Methodology:

-

Cell Culture: Culture mammalian cells under standard conditions to the desired confluency for transfection.

-

Transfection: Co-transfect the cells with the plasmid encoding the amber-mutated protein of interest and the plasmid encoding the PylRS/tRNAPyl pair using a suitable transfection reagent.

-

Induction: Following transfection, supplement the cell culture medium with this compound to a final concentration of 0.1-1 mM.

-

Protein Expression: Incubate the cells for 24-72 hours to allow for the expression of the target protein containing this compound. The PylRS will charge the tRNAPyl with this compound, which will then be incorporated at the amber stop codon during translation.

-

Harvesting: Harvest the cells for subsequent labeling experiments or analysis.

Live-Cell Labeling with Tetrazine-Dye Conjugates

This protocol describes the bioorthogonal labeling of this compound-containing proteins on the surface of living cells with a tetrazine-conjugated fluorescent dye.

Objective: To fluorescently label a specific protein on the surface of live mammalian cells.

Materials:

-

Cells expressing the this compound-containing protein of interest.

-

Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Cy5).

-

Live-cell imaging medium.

-

Fluorescence microscope.

Methodology:

-

Cell Preparation: Wash the cells expressing the this compound-containing protein with pre-warmed live-cell imaging medium to remove any residual culture medium.

-

Labeling Reaction: Add the tetrazine-dye conjugate to the cells at a final concentration of 1-10 µM.

-

Incubation: Incubate the cells at 37°C for 10-60 minutes. The optimal time may vary depending on the specific protein and dye.

-

Washing: Gently wash the cells two to three times with fresh imaging medium to remove any unbound dye.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathways and Logical Relationships

This compound is not a signaling molecule and does not directly participate in cellular signaling pathways. Its function is that of a bioorthogonal chemical handle. The logical relationship of its application is a two-step process: genetic incorporation followed by a chemical ligation reaction.

The core principle is the orthogonality of the PylRS/tRNAPyl pair and the bioorthogonality of the click chemistry reaction. The engineered PylRS does not recognize endogenous amino acids, and the cognate tRNAPyl is not aminoacylated by endogenous synthetases. This ensures that this compound is only incorporated in response to the designated amber codon. Subsequently, the cyclooctyne group of the incorporated this compound reacts specifically with the tetrazine probe, avoiding side reactions with other cellular components.

Conclusion

This compound is a powerful tool for chemical biology, enabling the site-specific labeling of proteins in living cells with high precision and efficiency. Its well-defined chemical reactivity, coupled with the genetic code expansion technology, provides a versatile platform for a wide range of applications, from super-resolution imaging to the investigation of protein dynamics and function. This guide provides the foundational knowledge and a methodological framework to assist researchers in the successful application of this compound in their experimental systems.

References

An In-depth Technical Guide to SCO-L-Lysine: A Non-Canonical Amino Acid for Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, enabling precise control over their structure and function. Among the diverse array of ncAAs, SCO-L-Lysine has emerged as a versatile building block for protein engineering. This technical guide provides a comprehensive overview of this compound, including its structure, genetic encoding, and applications in bioorthogonal chemistry, with a focus on its utility in the development of novel therapeutics and research tools.

This compound is a lysine derivative that features a cyclooctyne moiety (SCO). This strained alkyne is a key reactive handle for bioorthogonal chemistry, specifically participating in copper-free click chemistry reactions. The ability to incorporate this compound into a protein of interest at a specific site opens up a myriad of possibilities for protein modification, including the attachment of fluorescent dyes, polyethylene glycol (PEG), drug molecules, and other labels.

Core Concepts

Structure of this compound

This compound, systematically named N6-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, possesses the fundamental structure of the amino acid lysine with a cyclooctyne group attached to the epsilon-amino group via a carbamate linker.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |

| This compound | [Image of this compound structure] | C15H24N2O4 | 296.37 g/mol | 1309581-49-4 |

Bioorthogonal Reactivity

The cyclooctyne group of this compound is the cornerstone of its utility in protein engineering. It participates in two primary types of copper-free click chemistry reactions:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained ring of the cyclooctyne readily reacts with azide-containing molecules to form a stable triazole linkage. This reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.

-

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): this compound's cyclooctyne can also react with tetrazine derivatives in a [4+2] cycloaddition reaction. SPIEDAC is known for its exceptionally fast reaction kinetics.[1][2]

The choice between SPAAC and SPIEDAC often depends on the desired reaction kinetics and the specific labels being used.

Genetic Encoding of this compound

The site-specific incorporation of this compound into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system functions independently of the host cell's endogenous translational machinery, allowing for the reassignment of a codon, typically the amber stop codon (UAG), to encode the ncAA.

The most commonly used system for incorporating this compound relies on a mutant version of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei or Methanosarcina barkeri and its cognate tRNA, tRNAPyl. Specifically, a double mutant of M. mazei PylRS, often referred to as MmPylRS(Y306A, Y384F) or simply PylRS-AF, has been shown to efficiently charge tRNAPyl with this compound.[1]

Experimental Workflow for this compound Incorporation

The general workflow for producing a protein containing this compound involves the co-expression of the target gene containing an in-frame amber codon, the engineered PylRS, and the corresponding tRNAPyl in a suitable host organism (e.g., E. coli or mammalian cells) supplemented with this compound in the growth medium.

Experimental Protocols

Plasmid Construction

-

Gene of Interest (GOI): Introduce an amber stop codon (TAG) at the desired site of incorporation within your GOI using site-directed mutagenesis. The GOI should be cloned into a suitable expression vector for either bacterial or mammalian cells.

-

Orthogonal Pair Plasmid: The engineered PylRS (e.g., PylRS-AF) and the tRNAPyl gene are typically housed on a separate plasmid under the control of appropriate promoters. For E. coli expression, a pEVOL or similar plasmid is commonly used. For mammalian expression, the genes can be placed under constitutive promoters like CMV.

Protein Expression in E. coli

-

Transformation: Co-transform the plasmid containing the GOI-TAG and the pEVOL-PylRS-AF plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture: Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression with IPTG and supplement the culture medium with 1-2 mM this compound.

-

Harvest: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours before harvesting by centrifugation.

Protein Expression in Mammalian Cells

-

Transfection: Co-transfect the expression plasmids for the GOI-TAG and the orthogonal PylRS/tRNAPyl pair into the desired mammalian cell line (e.g., HEK293T) using a suitable transfection reagent.

-

Culture: Culture the transfected cells in a complete growth medium supplemented with this compound (typically 0.5-1 mM).

-

Expression and Harvest: Allow for protein expression for 48-72 hours post-transfection before harvesting the cells or the culture supernatant, depending on whether the protein is intracellular or secreted.

Protein Purification

Purification of the this compound-containing protein can be achieved using standard chromatography techniques. A common strategy is to include a purification tag (e.g., His-tag, Strep-tag) on the protein of interest to facilitate affinity chromatography.

Bioorthogonal Labeling Reaction (SPAAC/SPIEDAC)

-

Reactant Preparation: Dissolve the azide- or tetrazine-functionalized label (e.g., fluorescent dye, biotin) in a compatible solvent (e.g., DMSO).

-

Labeling Reaction: Add the label to the purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4). The reaction is typically performed at room temperature for 1-4 hours. For live-cell labeling, the label is added directly to the cell culture medium.

-

Removal of Excess Label: Unreacted label can be removed by size-exclusion chromatography, dialysis, or spin filtration.

Quantitative Data

The efficiency of this compound incorporation and the kinetics of the subsequent bioorthogonal reactions are critical parameters for the successful application of this technology.

| Parameter | Value | Conditions | Reference |

| Protein Yield (E. coli) | 1-5 mg/L | Expression of sfGFP with this compound | General observation from literature |

| Protein Yield (Mammalian) | 0.1-1 mg/L | Expression of secreted proteins with this compound | General observation from literature |

| Incorporation Efficiency | >95% | Determined by mass spectrometry | [3] |

| Reaction | Reactant | Second-Order Rate Constant (k2) | Solvent | Reference |

| SPAAC | Benzyl Azide | 2.2 x 10-3 M-1s-1 | DMSO | [4] |

| SPIEDAC | Tetrazine | ~103 - 105 M-1s-1 | Aqueous Buffer |

Note: Reaction kinetics are highly dependent on the specific azide or tetrazine derivative used, as well as the solvent and temperature.

Applications in Drug Development and Research

The ability to site-specifically modify proteins with this compound has numerous applications in the development of novel therapeutics and research tools.

Antibody-Drug Conjugates (ADCs)

This compound can be incorporated into antibodies to create site-specific ADCs. This approach offers precise control over the drug-to-antibody ratio (DAR) and the site of drug conjugation, leading to more homogeneous and potentially more effective ADC preparations compared to traditional stochastic labeling methods that target native lysine or cysteine residues.

In Vivo Imaging

Proteins containing this compound can be labeled with imaging agents, such as near-infrared (NIR) dyes or positron emission tomography (PET) tracers, for in vivo imaging applications. This allows for the non-invasive tracking of proteins and cells in living organisms, providing valuable insights into disease progression and drug distribution.

Studying Protein-Protein Interactions and Signaling Pathways

By incorporating this compound into a protein of interest, researchers can attach various probes to study its interactions with other proteins or to modulate its function within a signaling pathway. For example, engineering cell-surface receptors with this compound allows for the attachment of fluorescent probes to monitor receptor internalization and trafficking in response to ligand binding, providing a powerful tool to dissect complex signaling cascades.

Conclusion

This compound has proven to be a valuable addition to the protein engineer's toolkit. Its efficient genetic encoding and versatile bioorthogonal reactivity enable the site-specific modification of proteins with a wide range of functional molecules. This capability has significant implications for the development of next-generation biotherapeutics, such as site-specific ADCs, as well as for fundamental research aimed at unraveling complex biological processes. As the field of genetic code expansion continues to evolve, we can expect to see even more innovative applications of this compound and other ncAAs in science and medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Copper-free Click-chemsitry Click Amino Acid (CAS: 1309581-49-4) | SiChem GmbH [shop.sichem.de]

- 3. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Bioorthogonal Chemistry and Protein Engineering: An In-depth Technical Guide to the Inverse-Demand Diels-Alder Reaction with SCO-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the IEDDA reaction utilizing s-trans-cyclooctene-L-lysine (SCO-L-Lysine), a non-canonical amino acid that serves as a versatile handle for site-specific protein modification. This guide will delve into the core principles of the reaction, provide detailed experimental protocols, present quantitative data for reaction kinetics and stability, and offer visualizations of the key mechanisms and workflows.

Core Principles of the this compound IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, in this case, the s-trans-cyclooctene (SCO) moiety of this compound.[1][2] The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] This interaction leads to a rapid, catalyst-free reaction that proceeds with high specificity and yields in aqueous, biological environments.[2][4]

The overall reaction mechanism involves a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.

Quantitative Data

The kinetics of the IEDDA reaction are a critical parameter for its application in biological systems. The following table summarizes the second-order rate constants for the reaction of various cyclooctene derivatives with tetrazines, providing a comparative view of their reactivity.

| Dienophile Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference(s) |

| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water | 25 | |

| s-trans-cyclooctene (sTCO) | 3,6-diphenyl-s-tetrazine | 3100 | Methanol | 25 | |

| s-trans-cyclooctene (sTCO) | water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 ± 40,000 | Water | 25 | |

| dioxolane-fused TCO (d-TCO) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | 25 | |

| Strained cyclooctyne-lysine (SCOK) | Tetrazine dye | 400 | Not specified | Not specified |

Note on Stability: The stability of the trans-cyclooctene moiety is a crucial consideration. While highly reactive, some strained TCOs can undergo isomerization to the less reactive cis-isomer, particularly in the presence of thiols. However, derivatives like d-TCO have been developed to have improved stability in aqueous solutions and blood serum. The dihydropyridazine adduct formed after the IEDDA reaction is generally stable under physiological conditions.

Experimental Protocols

The use of this compound for protein labeling involves two key stages: the site-specific incorporation of the non-canonical amino acid into the protein of interest, and the subsequent bioorthogonal reaction with a tetrazine-functionalized probe.

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol utilizes the amber stop codon suppression methodology with an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair.

Materials:

-

Expression plasmid for the target protein containing an in-frame amber stop codon (TAG) at the desired labeling site.

-

Plasmid encoding the evolved this compound-specific PylRS and its cognate tRNA (e.g., a mutant Methanosarcina mazei PylRS).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and auto-induction medium.

-

Appropriate antibiotics for plasmid selection.

-

This compound.

-

Reagents for protein expression and purification (e.g., IPTG if not using auto-induction, lysis buffer, affinity chromatography resin).

Procedure:

-

Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNA plasmid.

-

Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of auto-induction medium (or standard expression medium) with the overnight culture.

-

Supplement the medium with this compound to a final concentration of 1-10 mM.

-

Incubate the culture at the optimal temperature for protein expression (e.g., 18-37°C) for the required duration (typically 16-24 hours).

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the this compound-containing protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verify the incorporation of this compound by mass spectrometry.

Protocol 2: Bioorthogonal Labeling of this compound Containing Protein with a Tetrazine Probe

Materials:

-

Purified protein containing this compound.

-

Tetrazine-functionalized probe (e.g., fluorescent dye, biotin, drug molecule).

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Reagents for analysis (e.g., SDS-PAGE, fluorescence imaging, mass spectrometry).

Procedure:

-

Prepare a solution of the this compound containing protein in the reaction buffer at a concentration of 1-10 µM.

-

Prepare a stock solution of the tetrazine probe in a compatible solvent (e.g., DMSO).

-

Add the tetrazine probe to the protein solution to a final concentration of 1.1-5 molar equivalents relative to the protein.

-

Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

Remove any unreacted tetrazine probe using a desalting column or dialysis if necessary.

-

Analyze the labeled protein using appropriate methods. For fluorescently labeled proteins, this can be done by in-gel fluorescence scanning after SDS-PAGE. For other modifications, mass spectrometry can confirm the successful conjugation.

Visualizations

Reaction Mechanism of Inverse-Demand Diels-Alder with this compound

Caption: Mechanism of the IEDDA reaction.

(Note: The above DOT script is a template and requires image URLs for the chemical structures to render correctly. As I cannot generate and host images, placeholders are used. In a real application, these would be replaced with actual image links.)

Caption: Simplified IEDDA reaction pathway.

Experimental Workflow for Protein Labeling with this compound

Caption: Workflow for site-specific protein labeling.

Applications in Research and Drug Development

The ability to site-specifically modify proteins with a wide range of functional molecules opens up numerous possibilities in basic research and therapeutic development.

-

Fluorescence Imaging: Attaching fluorescent dyes to proteins allows for their visualization and tracking in living cells, providing insights into protein localization, trafficking, and dynamics.

-

Drug Delivery and Targeting: Conjugating drugs to antibodies or other targeting proteins can create highly specific drug delivery systems, reducing off-target effects and improving therapeutic efficacy.

-

Probing Protein Interactions: Attaching cross-linkers or other probes can help to identify and study protein-protein interactions within their native cellular context.

-

Development of Antibody-Drug Conjugates (ADCs): The IEDDA reaction provides a robust method for creating homogenous ADCs with a defined drug-to-antibody ratio, which is crucial for their safety and efficacy.

Conclusion

The inverse-demand Diels-Alder reaction with this compound represents a powerful and versatile strategy for the site-specific modification of proteins. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers, scientists, and drug development professionals. By leveraging the principles and protocols outlined in this guide, the scientific community can continue to push the boundaries of protein engineering and develop novel solutions for understanding and treating human disease.

References

- 1. researchgate.net [researchgate.net]

- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SCO Group in SCO-L-Lysine for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-ε-(cyclooct-2-yn-1-yloxycarbonyl)-L-lysine (SCO-L-Lysine), a non-canonical amino acid integral to advanced bioorthogonal chemistry. The "SCO" designation refers to the cyclooctyne moiety attached via a carbamate linkage to the epsilon-amino group of L-lysine. This functional group is a key tool for the site-specific labeling and investigation of proteins in complex biological systems. Its utility lies in its ability to undergo a highly specific and rapid reaction with tetrazine-containing molecules through a strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC). This reaction's bioorthogonality—its ability to proceed in a biological environment without interfering with native biochemical processes—makes this compound an invaluable asset in chemical biology, particularly for studying protein dynamics, interactions, and function in living cells.

Core Concepts: The SCO Group and Bioorthogonal Chemistry

The SCO group is a strained alkyne, specifically a cyclooctyne. The ring strain of the cyclooctyne significantly lowers the activation energy for the [4+2] cycloaddition reaction with a 1,2,4,5-tetrazine (a diene in this inverse-electron-demand reaction). This reaction is exceptionally fast and selective, proceeding efficiently at physiological temperatures and pH without the need for a catalyst.[1] The incorporation of this compound into a protein of interest at a specific site allows for the precise attachment of a wide array of probes, such as fluorophores, biotin, or drug molecules, that have been conjugated to a tetrazine.

Data Presentation: Reaction Kinetics

The efficiency of the SPIEDAC reaction is a critical factor in its application. The second-order rate constants (k₂) for the reaction of this compound with various tetrazine derivatives are summarized below. These values indicate the speed of the covalent bond formation, a key consideration for in vivo labeling experiments where time and concentration are limiting factors.

| Dienophile | Diene (Tetrazine Derivative) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |

| Cyclooctyne (model for SCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water | [2][3] |

| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol:Water | [2] |

| TCO-PEG₄ | Various Tetrazine Scaffolds | 1100 - 73000 | Buffered Aqueous Solution (37°C) | [1] |

| Aminopyruvate (model) | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 0.625 ± 0.015 | PBS pH 7.4 (30% DMSO) |

Note: The reaction rates are highly dependent on the specific structures of both the cyclooctyne and the tetrazine, as well as the solvent conditions. Generally, more electron-deficient tetrazines exhibit faster kinetics.

Experimental Protocols

Protocol 1: Chemical Synthesis of N-ε-(cyclooct-2-yn-1-yloxycarbonyl)-L-lysine (this compound)

Materials:

-

N-α-Boc-L-lysine

-

Cyclooct-2-yn-1-ol

-

Triphosgene or similar phosgene equivalent

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA) for deprotection

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

-

Silica gel for column chromatography

Procedure:

-

Activation of Cyclooct-2-yn-1-ol: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclooct-2-yn-1-ol in anhydrous DCM. Cool the solution to 0°C. Add triphosgene portion-wise, followed by the slow addition of a base such as pyridine or triethylamine to form the chloroformate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Coupling to N-α-Boc-L-lysine: In a separate flask, dissolve N-α-Boc-L-lysine in an appropriate solvent (e.g., DCM or a biphasic system with a mild aqueous base). Add the freshly prepared cyclooct-2-yn-1-yl chloroformate solution dropwise to the lysine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

-

Work-up and Purification: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-α-Boc-SCO-L-Lysine by silica gel column chromatography.

-

Deprotection of the α-amino group: Dissolve the purified N-α-Boc-SCO-L-Lysine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours or until the deprotection is complete (monitored by TLC or LC-MS).

-

Final Purification: Remove the TFA and solvent under reduced pressure. The crude this compound can be purified by recrystallization or reverse-phase HPLC to yield the final product.

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol outlines the general steps for incorporating this compound into a protein of interest in a mammalian cell line (e.g., HEK293T) using the amber stop codon suppression methodology.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired labeling site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound (e.g., a PylRS variant).

-

This compound stock solution.

-

Transfection reagent (e.g., Lipofectamine 2000 or similar).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol. The choice of the site should consider surface accessibility to ensure the SCO group is available for reaction.

-

Cell Culture: Culture HEK293T cells in a 10 cm dish until they reach 70-80% confluency.

-

Transfection: Co-transfect the HEK293T cells with the plasmid encoding your amber-mutant protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions. The ratio of the plasmids may need to be optimized.

-

Induction of Protein Expression: 24 hours post-transfection, replace the medium with fresh growth medium supplemented with this compound (a typical final concentration is in the range of 100-500 µM).

-

Protein Expression and Harvesting: Allow the protein to express for 24-48 hours. The cells can then be harvested for subsequent analysis or labeling.

-

Verification of Incorporation: Successful incorporation of this compound can be verified by Western blotting (full-length protein will only be produced in the presence of this compound) or by mass spectrometry.

Protocol 3: Fluorescent Labeling of this compound Containing Proteins

Materials:

-

Cells expressing the this compound containing protein of interest.

-

Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC).

-

PBS or other suitable buffer.

-

Fixative (e.g., 4% paraformaldehyde) for fixed-cell imaging.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets.

Procedure:

-

Cell Preparation: Wash the cells expressing the this compound-containing protein twice with PBS.

-

Labeling Reaction: Incubate the cells with the tetrazine-conjugated fluorophore in a suitable buffer (e.g., PBS or cell culture medium) at a concentration typically ranging from 1-10 µM. The incubation time can vary from a few minutes to an hour at 37°C.

-

Washing: After incubation, wash the cells three times with PBS to remove any unreacted tetrazine-fluorophore.

-

Imaging: The cells are now ready for fluorescence microscopy. For live-cell imaging, proceed directly to the microscope. For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize if the target is intracellular, and then mount for imaging.

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Experimental workflow for protein labeling using this compound.

Signaling Pathway Example: β2-Adrenergic Receptor

This compound has been successfully used to study G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor. The ability to label the receptor at specific sites on its extracellular loops allows for detailed investigation of its dynamics and interactions.

Caption: Simplified β2-adrenergic receptor signaling pathway.

References

- 1. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Overcoming the Challenges of Studying Proteins in Their Native Environment

An In-Depth Technical Guide to SCO-L-Lysine for In Situ EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Understanding the structure, dynamics, and interactions of proteins, particularly membrane proteins, within their native cellular environment is a paramount goal in modern biology and drug discovery. Traditional structural biology methods often require protein extraction and purification, removing the protein from the intricate network of interactions that modulate its function. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), offers a powerful alternative for studying proteins in situ.[1] This technique is uniquely suited for cellular studies because most biological components are diamagnetic (EPR-silent), allowing the spectra to report exclusively on the engineered paramagnetic spin label.[1]

Historically, SDSL has relied on the chemical modification of native amino acids, most commonly by attaching a nitroxide spin label to a cysteine residue.[2] This approach, however, faces limitations in bioorthogonality, as free cysteines on other cell surface proteins can lead to off-target labeling.[1] The advent of genetic code expansion provides a revolutionary solution. By incorporating a noncanonical amino acid (ncAA) with a unique chemical handle at a specific site, a spin label can be attached with exquisite precision via a bioorthogonal "click" reaction.

This guide focuses on a state-of-the-art system for in situ EPR: the use of the genetically encoded ncAA This compound . This amino acid contains a strained cyclooctyne (SCO) group, which serves as a highly reactive dienophile for an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized spin label.[3] This methodology enables the site-specific labeling of proteins directly on the surface of living cells for subsequent investigation by EPR spectroscopy.

The this compound System: A Bioorthogonal Approach for Spin Labeling

The power of this technique lies in a two-step process: the genetic incorporation of this compound into a target protein, followed by a highly efficient and specific chemical ligation with a tetrazine-containing spin probe.

Genetic Incorporation of this compound

To incorporate this compound co-translationally, the cell's genetic machinery is expanded. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This pair functions independently of the cell's endogenous synthetases and tRNAs. For this compound, an evolved pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei (e.g., the MmPylRS(Y306A, Y384F) variant) is commonly used.

The process works as follows:

-

A gene of interest is mutated to include an amber stop codon (TAG) at the desired labeling site.

-

The cell is transformed with two plasmids: one containing the mutated gene of interest and another containing the genes for the orthogonal MmPylRS variant and its corresponding tRNA (tRNA Pyl).

-

The cells are grown in a medium supplemented with this compound.

-

Inside the cell, the engineered synthetase specifically charges the engineered tRNA with this compound.

-

During translation, when the ribosome encounters the amber (TAG) codon, the charged tRNA Pyl inserts this compound, allowing protein synthesis to continue and yielding a full-length protein with the ncAA at the specified position.

References

Methodological & Application

Application Notes and Protocols for Incorporating SCO-L-Lysine into Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for chemical biology and drug development. This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, into proteins of interest (POIs) within a cellular context. SCO-L-Lysine is a lysine analog containing a strained cyclooctene (SCO) moiety. This functional group can undergo a rapid and specific inverse electron demand Diels-Alder (iEDDA) "click" reaction with tetrazine-conjugated molecules.[1] This protocol details the methodology for incorporating this compound into a target protein in mammalian cells using the amber stop codon suppression method and subsequent labeling with a tetrazine probe.

The incorporation of this compound is mediated by an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl).[1][2] This system is orthogonal to the host cell's translational machinery, meaning the engineered synthetase only charges its cognate tRNA with the ncAA, and this tRNA recognizes the amber stop codon (UAG) to insert the ncAA into the growing polypeptide chain.[2][3]

Data Presentation

Table 1: Quantitative Data on Non-Canonical Amino Acid Incorporation

| Parameter | Value | Cell Line | Protein of Interest | Reference |

| Yield of UAA-incorporated Ubiquitin | ~6 mg per liter of E. coli culture | E. coli | Ubiquitin (UB) | |

| Yield of SCOK-incorporated Insulin Receptor | 10 mg per liter of culture | Not specified | Insulin Receptor (IR) | |

| Concentration of UAA for Protein Expression | 2 mM | E. coli | Green Fluorescent Protein (GFP) | |

| Labeling Efficiency of Methacrylate Peptides | 35-80% | In vitro | 14-3-3σ protein |

Note: Quantitative data for this compound incorporation in mammalian cells is not extensively published. The data presented for SCOK, a similar cyclooctene-containing lysine analog, and other ncAAs in E. coli can serve as a general reference.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein

This protocol outlines the steps for introducing this compound into a protein of interest (POI) at a specific site in mammalian cells.

Materials:

-

Mammalian cells (e.g., HEK293, CHO)

-

Complete cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmid encoding the POI with an in-frame amber codon (UAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., PylRS/tRNAPyl).

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture and Plasmid Preparation:

-

Culture mammalian cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Prepare high-quality, endotoxin-free plasmids for both the POI-UAG mutant and the PylRS/tRNAPyl pair.

-

-

Transfection:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate) to reach 70-90% confluency on the day of transfection.

-

Co-transfect the cells with the POI-UAG plasmid and the PylRS/tRNAPyl plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

This compound Supplementation:

-

Prepare a stock solution of this compound in a sterile solvent (e.g., water or PBS).

-

Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing this compound. The optimal concentration should be determined empirically but a starting concentration of 1-2 mM can be used.

-

-

Protein Expression:

-

Incubate the cells for 24-72 hours to allow for expression of the POI containing this compound. The incubation time may need to be optimized for the specific POI.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Protocol 2: Click Chemistry Labeling of this compound Containing Protein

This protocol describes the labeling of the incorporated this compound with a tetrazine-conjugated probe.

Materials:

-

Cell lysate containing the this compound incorporated POI (from Protocol 1)

-

Tetrazine-conjugated fluorescent dye or biotin

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare the Labeling Reaction:

-

In a microcentrifuge tube, combine the cell lysate with the tetrazine-conjugated probe. The final concentration of the probe should be optimized, but a starting point of 10-100 µM is recommended.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The iEDDA reaction is typically very fast.

-

-

Analysis:

-

The labeled protein can now be analyzed by various methods such as SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes) or Western blotting followed by streptavidin-HRP detection (for biotin probes).

-

Protocol 3: Washout of Unincorporated this compound

This protocol is for removing unincorporated this compound from the cell culture medium before downstream applications that may be sensitive to its presence.

Procedure:

-

Remove Medium:

-

Aspirate the this compound-containing medium from the cell culture vessel.

-

-

Wash with PBS:

-

Gently add pre-warmed sterile PBS to the cells, ensuring the cell monolayer is not disturbed.

-

Gently rock the vessel to wash the cells.

-

Aspirate the PBS.

-

Repeat the wash step two more times.

-

-

Add Fresh Medium:

-

Add fresh, pre-warmed complete culture medium (without this compound) to the cells.

-

-

Incubation (Optional):

-

For some applications, it may be beneficial to incubate the cells in the fresh medium for a short period (e.g., 30-60 minutes) to allow for the efflux of intracellular unincorporated this compound before proceeding with downstream experiments.

-

Protocol 4: Cytotoxicity Assay

This protocol uses the MTT assay to assess the potential cytotoxicity of this compound.

Materials:

-

Mammalian cells

-

96-well culture plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubate for a period that reflects the duration of the incorporation experiment (e.g., 24-72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

-

Mandatory Visualization

Caption: Experimental workflow for this compound incorporation.

Caption: Mechanism of this compound incorporation and labeling.

Caption: Logical relationship of components for this compound incorporation.

References

Application Notes and Protocols for SCO-L-Lysine Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazine ligation is a bioorthogonal reaction that has rapidly gained prominence in chemical biology, drug development, and molecular imaging. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, offers exceptionally fast reaction kinetics without the need for cytotoxic catalysts.[1][2][3] Among the various strained alkenes, trans-cyclooctene (TCO) and its derivatives, such as s-cyclooctene (SCO), are highly reactive partners for tetrazines.[1][4] The specific incorporation of a SCO-modified L-Lysine (SCO-L-Lysine) into a protein of interest provides a powerful tool for site-specific bioconjugation.

This document provides a detailed guide to performing this compound tetrazine ligation, including the reaction mechanism, quantitative data, and step-by-step protocols for common applications such as protein labeling and antibody-drug conjugation.